(2Z)-3-benzyl-2-(benzylimino)-N-(4-chlorophenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide
Description
3-BENZYL-2-(BENZYLIMINO)-N~6~-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE is a complex organic compound belonging to the class of thiazine derivatives This compound is characterized by its unique structure, which includes a thiazine ring, benzyl groups, and a chlorophenyl group
Properties
Molecular Formula |
C25H20ClN3O2S |
|---|---|
Molecular Weight |
462.0 g/mol |
IUPAC Name |
3-benzyl-2-benzylimino-N-(4-chlorophenyl)-4-oxo-1,3-thiazine-6-carboxamide |
InChI |
InChI=1S/C25H20ClN3O2S/c26-20-11-13-21(14-12-20)28-24(31)22-15-23(30)29(17-19-9-5-2-6-10-19)25(32-22)27-16-18-7-3-1-4-8-18/h1-15H,16-17H2,(H,28,31) |
InChI Key |
KQWXCRDVOIBQNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=C2N(C(=O)C=C(S2)C(=O)NC3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-BENZYL-2-(BENZYLIMINO)-N~6~-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE involves multiple steps, starting with the preparation of the thiazine ring. One common synthetic route involves the cyclocondensation of appropriate precursors under controlled conditions. The reaction typically requires the use of reagents such as benzylamine, 4-chlorobenzaldehyde, and a suitable thioamide. The reaction conditions often include refluxing in an organic solvent like ethanol or acetonitrile, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
3-BENZYL-2-(BENZYLIMINO)-N~6~-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The benzyl and chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown promising antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: The compound has been investigated for its anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-BENZYL-2-(BENZYLIMINO)-N~6~-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it can inhibit the activity of bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately causing cell death. In cancer cells, the compound may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
3-BENZYL-2-(BENZYLIMINO)-N~6~-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE can be compared with other thiazine derivatives, such as:
3-Benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one: This compound exhibits similar antimicrobial activity but differs in its structural framework.
3-Benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones: These compounds have shown antihypertensive activity and are structurally related but contain different heterocyclic rings.
4-Hydroxy-2-quinolones: These compounds are known for their pharmaceutical applications and share some structural similarities with thiazine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
